Yueyang Zhang,
Prachi Shah,
Fan Wu,
Peipei Liu,
Jing You,
Greg Goss
PMID: 33887502
DOI:
10.1016/j.aquatox.2021.105835
Abstract
Benzophenones are widely used as organic UV filters in many personal care products, especially sunscreen, to protect humans from UV radiation. The increasing use of benzophenone class UV filters has raised concerns about the potential effects on the aquatic environment. These organic UV filters are designed to absorb UV light. However, to date, studies have not considered the potential of UV light to potentiate the toxicity of benzophenones in aquatic organisms. In this study using zebrafish embryos, we assessed the median lethal concentration (LC
) and sub-lethal effects of benzophenone and oxybenzone either under natural levels of UV light or under laboratory light conditions. The LC
value in zebrafish embryos under both light conditions of oxybenzone was lower when compared to benzophenone. Interestingly, UV light significantly decreased the LC
values (increased toxicity) of both benzophenone and oxybenzone. The presence of UV light induced a significant increase in hydroxyl radical formation and this was reflected in both increased SOD activity and lipid peroxidation in oxybenzone treated groups. Exposure to either benzophenone or oxybenzone also delayed hatching between 60 and 96 hpf when comparing to the control group while UV exposure further delayed hatching only in oxybenzone-exposed embryos. The results demonstrate the importance of involving UV light in toxicity testing for UV filters and provide much-need information on the UV-induced toxicity of benzophenone and oxybenzone under ecologically realistic conditions.
Minja Bogunović,
Tijana Marjanović,
Ivana Ivančev-Tumbas
PMID: 34444439
DOI:
10.3390/ijerph18168691
Abstract
Emerging microcontaminants benzophenone (BP), benzophenone-3 (BP-3) and caffeine (CF) are widely used anthropogenic markers from a group of pharmaceuticals and personal care products. They have different logD values and charges at neutral pH (2.96 neutral for BP; 3.65 negative and neutral for BP-3; 0.28 and neutral for CF). The goal of this study was to assess the efficacy of coagulation/flocculation/sedimentation (C/F/S), adsorption onto two types of powdered activated carbon (PAC)/sedimentation (PAC/S) and the combination of these two processes in different dosing sequences (PAC/C/F/S) and with/without ultrafiltration (powdered activated carbon/ultrafiltration-PAC/UF, coagulation/UF-CoA/UF) for the removal of selected micropollutants from river water. It was shown that the removal efficiency of benzophenones by coagulation depends on the season, while CF was moderately removed (40-70%). The removal of neutral BP by two PACs unexpectedly differed (near 40% and ˃93%), while the removal of BP-3 was excellent (>95%). PACs were not efficient for the removal of hydrophilic CF. Combined PAC/C/F/S yielded excellent removal for BP and BP-3 regardless of PAC type only when the PAC addition was followed by C/F/S, while C/F/S efficiency for CF diminished. The combination of UF with PAC or coagulant showed also high efficacy for benzophenones, but was negligible for CF removal.
Fan Wu,
Peiwen He,
Xinyi Chang,
Wenling Jiao,
Lifang Liu,
Yang Si,
Jianyong Yu,
Bin Ding
PMID: 33656273
DOI:
10.1002/smll.202100139
Abstract
The novel coronavirus SARS-CoV-2 has prompted a worldwide pandemic and poses a great threat to public safety and global economies. Most present personal protective equipment (PPE) used to intercept pathogenic microorganisms is deficient in biocidal properties. Herein, we present green nanofibers with effective antibacterial and antiviral activities that can provide sustainable bioprotection by continuously producing reactive oxygen species (ROS). The superiority of the design is that the nanofibers can absorb and store visible light energy and maintain the activity under light or dark environment. Moreover, the nanofibers can uninterruptedly release ROS in the absence of an external hydrogen donor, acting as a biocide under all weather conditions. A facile spraying method is proposed to rapidly deploy the functional nanofibers to existing PPE, such as protective suits and masks. The modified PPE exhibit stable ROS production, excellent capacity for storing activity potential, long-term durability, and high bactericidal (>99.9%) and viricidal (>99.999%) efficacies.
Nadia A Mohamed,
Nahed A Abd El-Ghany,
Marwa M Abdel-Aziz
PMID: 33878358
DOI:
10.1016/j.ijbiomac.2021.04.095
Abstract
Chitosan (Cs) was cross-linked with four various quantities of 4,4'-(5,5'‑carbonylbis(1,3-dioxoisoindoline-5,2-diyl))dibenzoyl isothiocyanate. Elemental analysis, FTIR and
H NMR spectroscopy assured that the amino groups of chitosan reacted with the isothiocyanate groups of the cross-linker producing four new hydrogels namely as BBTU-Cs-1, BBTU-Cs-2, BBTU-Cs-3, and BBTU-Cs-4 according to the increment of their cross-linking content, respectively. SEM showed their porous structures and XRD indicated their amorphous nature. Their swell ability increased with decreasing the medium pH value and with increasing cross-linking density. In comparison with the popular COX inhibitor Celecoxib, these hydrogels showed an inhibition activity towards COX enzymes with selective inhibition towards COX-2. Their inhibition activity could be arranged as follows: Celecoxib > BBTU-Cs-4 > BBTU-Cs-3 > BBTU-Cs-2 > BBTU-Cs-1. BBTU-CS-4 hydrogel exhibited a potent inhibition against COX-2 (IC
0.42 μg/ml) compared with that observed for the standard Celecoxib (IC
0.26 μg/ml). BBTU-Cs-4 is more potent against H. pylori compared to the other hydrogels. BBTU-Cs-4 at a concentration of 7.81 μg/ml is able to kill 100% of the H. pylori and exhibits a preferential ability to inhibit 89.35% of COX-2 than COX-1 (0%). These findings make BBTU-Cs-4 a promising anti-H. pylori and selective anti-inflammatory agent.
Qinati Feyissa,
Fei Xu,
Zina Ibrahim,
Ying Li,
Kevin L Xu,
Zihan Guo,
Justen Ahmad,
Jaroslav G Vostal
PMID: 33219568
DOI:
10.1111/trf.16180
Abstract
The current approach to reducing bacterial contamination in blood transfusion products is through detection or pathogen reduction methods, some of which utilize ultraviolet (UV) light photosensitizers. A small number of photosensitizers are being used as single agents in combination with UV light, but their efficacy can be limited against some pathogens. Benzophenone (BP) and vitamins B1, B6, and K3 have been identified as effective UVA photosensitizers for inactivation of bacteria. We evaluated whether combining pairs of photosensitizers in this group would have synergistic bactericidal effects on Gram-negative and Gram-positive bacteria.
Bacteria species of Escherichia coli, Bacillus cereus, Staphylococcus aureus, and Klebsiella pneumoniae were mixed with 0 to 100 mM concentrations of photosensitizers and exposed to UVA irradiation at 18 J/cm
to assess their bactericidal effects.
Single photosensitizers irradiated with UVA produced a range of bactericidal activity. When combined in pairs, all demonstrated some synergistic bactericidal effects with up to 4-log reduction above the sum of activities of individual molecules in the pair against bacteria in plasma. Photosensitizer pairs with BP had the highest synergism across all bacteria. With vitamin K3 in the pair, synergism was evident for Gram-positive but not for Gram-negative bacteria. Vitamin B1 and vitamin B6 had the least synergism. These results indicate that a combination approach with multiple photosensitizers may extend effectiveness of pathogen reduction in plasma.
Combining photosensitizers in pathogen reduction methods could improve bactericidal efficacy and lead to use of lower concentrations of photosensitizers to reduce toxicities and unwanted side effects.
Xinyi Zhang,
Dongbin Wei,
Xuefeng Sun,
Chenzhong Bai,
Yuguo Du
PMID: 33011608
DOI:
10.1016/j.envpol.2020.115737
Abstract
Chloroform, a regulated disinfection by-product in water, is often generated during chlorination disinfection treatment. However, the formation of chloroform is heavily dependent on the molecular structures of precursors. Moreover, compounds containing ketone moiety are ubiquitous in water environments. However, it is unclear if they can generate chloroform during chlorination. In this study, 14 benzophenones (BPs), efficient and widely used UV filters, with different substituents were selected to explore chloroform formation during chlorination. All 14 BPs generated chloroform, with yields dependent on their molecular structures and operational conditions. Compounds 2,2',4,4'-tetrahydroxy-BP and benzophenone produced the highest and lowest chloroform of 0.313 and 0.013 g/g, respectively, corresponding to the fastest and slowest formation rate constants of 1.41 × 10
and 2.71 × 10
min
. Alkaline conditions and high chlorine dosages were favorable to chloroform formation. Three reactions played key roles in chloroform formation from BPs: (1) chlorine initiated Baeyer-Villiger oxidation converted ketone moieties of BP molecules into esters; (2) the esters further underwent hydrolysis and formed phenolic and benzoic products; and (3) benzoic acids underwent decarboxylation and hydrolysis to form phenolic products. Subsequently, these phenolic products could further generate chloroform in the chlorination system. More importantly, BPs could generate chloroform in the ambient water matrices during practical chlorination treatment. This work emphasized the critical role of Baeyer-Villiger oxidation for chloroform formation, implying that pollutants containing aromatic ketone moieties generate chloroform during chlorination disinfection, and their potential risk should therefore be reviewed.
Fabian Wäldchen,
Franziska Mohr,
Andreas H Wagner,
Sven Heiles
PMID: 32924439
DOI:
10.1021/acs.analchem.0c03150
Abstract
Local lipid variations in tissues are readily revealed with mass spectrometry imaging (MSI) methods, and the resulting lipid distributions serve as bioanalytical signatures to reveal cell- or tissue-specific lipids. Comprehensive MSI lipid mapping requires measurements in both ion polarities. Additionally, structural lipid characterization is necessary to link the lipid structure to lipid function. Whereas some structural elements of lipids are readily derived from high-resolution mass spectrometry (MS) and tandem-MS (MS
), the localization of C
C double bonds (DBs) requires specialized fragmentation and/or functionalization methods. In this work, we identify a multifunctional matrix-assisted laser desorption/ionization (MALDI) matrix for spatially resolved lipidomics investigations that reacts with lipids in Paternò-Büchi (PB) reactions during laser irradiation facilitating DB-position assignment and allows dual-polarity high-resolution MALDI-MSI and MALDI MS
I studies. By screening 12 compounds for improved ionization efficiency in positive-/negative-ion mode and the functionalization yield compared to the previously introduced reactive MALDI matrix benzophenone, 2-benzoylpyridine (BzPy) is identified as the best candidate. The new matrix enables DB localization of authentic standards belonging to 12 lipid classes and helps to assign 133/58 lipid features in positive-/negative-ion mode from mouse cerebellum tissue. The analytical capabilities of BzPy as a multifunctional MALDI-MSI matrix are demonstrated by imaging endogenous and PB-functionalized lipids in mouse kidney sections with 7 μm lateral resolution in both ion modes. Tracking diagnostic lipid DB-position fragment ions in mouse pancreatic tissue with down to 10 μm pixel size allows us to identify the islets of Langerhans associated with lipid isomer upregulation and depletion.
Hosakatte Niranjana Murthy,
Dayanand Dalawai,
Yaser Hassan Dewir,
Abdullah Ibrahim
PMID: 33276654
DOI:
10.3390/molecules25235690
Abstract
(Gaertn.) Desr. is an evergreen tree that yields edible fruits, oil, and resin. It is a source of "gamboge", a gum/resin that has a wide range of uses. The fruits, leaves, and seeds of this tree are rich in bioactive compounds, including xanthones, flavonoids, phenolic acids, organic acids, and terpenoids. Evidence from different studies has demonstrated the antioxidant, antifungal, antiviral, hepatoprotective, anticancer, anti-inflammatory, antibacterial, and larvicidal activities of the fruit, leaf, and seed extracts of
. This review summarizes the information on the phytochemicals of
and the biological activities of its active constituents.
Anuwatchakij Klamrak,
Jaran Nabnueangsap,
Natsajee Nualkaew
PMID: 34066831
DOI:
10.3390/molecules26092779
Abstract
The synthesis of natural products by
is a challenging alternative method of environmentally friendly minimization of hazardous waste. Here, we establish a recombinant
capable of transforming sodium benzoate into 2,4,6-trihydroxybenzophenone (2,4,6-TriHB), the intermediate of benzophenones and xanthones derivatives, based on the coexpression of benzoate-CoA ligase from
(BadA) and benzophenone synthase from
(GmBPS). It was found that the engineered
accepted benzoate as the leading substrate for the formation of benzoyl CoA by the function of BadA and subsequently condensed, with the endogenous malonyl CoA by the catalytic function of BPS, into 2,4,6-TriHB. This metabolite was excreted into the culture medium and was detected by the high-resolution LC-ESI-QTOF-MS/MS. The structure was elucidated by in silico tools: Sirius 4.5 combined with CSI FingerID web service. The results suggested the potential of the new artificial pathway in
to successfully catalyze the transformation of sodium benzoate into 2,4,6-TriHB. This system will lead to further syntheses of other benzophenone derivatives via the addition of various genes to catalyze for functional groups.
Roberto O Ybañez-Julca,
Daniel Asunción-Alvarez,
Ivan M Quispe-Díaz,
Javier Palacios,
Jorge Bórquez,
Mario J Simirgiotis,
Shagufta Perveen,
Chukwuemeka R Nwokocha,
Fredi Cifuentes,
Adrián Paredes
PMID: 33167456
DOI:
10.3390/molecules25215149
Abstract
Linn popularly known as mango is used in folk medicine to treat gastrointestinal disorders. The aim of this study was to identify the metabolomic composition of lyophilized extract of mango leaf (MIE), to evaluate the antioxidant activity on several oxidative stress systems (DPPH, FRAP, TBARS, and ABTS), the spasmolytic and antispasmodic activity, and intestinal protective effect on oxidative stress induced by H
O
in rat ileum. Twenty-nine metabolites were identified and characterized based on their ultra-high-performance liquid chromatography (UHPLC) high-resolution orbitrap mass spectrometry, these include: benzophenone derivatives, xanthones, phenolic acids, fatty acids, flavonoids and procyanidins. Extract demonstrated a high antioxidant activity in in-vitro assays. MIE relaxed (
< 0.001) intestinal segments of rat pre-contracted with acetylcholine (ACh) (10
M). Pre-incubation of intestinal segments with 100 µg/mL MIE significantly reduced (
< 0.001) the contraction to H
O
. Similar effects were observed with mangiferin and quercetin (10
M;
< 0.05) but not for gallic acid. Chronic treatment of rats with MIE (50 mg/kg) for 28 days significantly reduced (
< 0.001) the H
O
-induced contractions. MIE exhibited a strong antioxidant activity, spasmolytic and antispasmodic activity, which could contribute to its use as an alternative for the management of several intestinal diseases related to oxidative stress.